C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate" often involves stereoselective procedures to achieve the desired stereochemistry. For instance, a study on the stereoselective total synthesis of macrophage-produced prohealing dihydroxy docosahexaenoic acids demonstrates the complexity and precision needed in synthesizing similar compounds (Nishimura et al., 2018).
Molecular Structure Analysis
Understanding the molecular structure is crucial for comprehending the function and reactivity of such compounds. Crystal and molecular structure studies, such as those on mulinane skeleton derivatives, provide essential insights into the spatial arrangement and potential interaction sites of the molecule (Brito et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature are highly specific and often require precise conditions to achieve the desired transformations. For example, research on the properties and transformations of related steroids highlights the nuanced reactivity and potential for producing diverse derivatives from a core structure (Kamernitskii & Turuta, 1985).
Scientific Research Applications
Chemical Composition and Analysis
C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate is identified among other compounds in the neutral fraction of the benzene extractives from the bark of Pinus radiata D. Don (Weston, 1973). This demonstrates its presence in natural sources and the significance of such compounds in the study of plant chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound has been studied using NMR spectroscopy, particularly focusing on its related triterpenes. Such studies aid in understanding the molecular structure and characteristics of these compounds (Inubushi, Hibino, & Shingu, 1972).
Synthetic Applications
Research includes the study of synthetic applications of compounds related to C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate. The focus is on how such compounds can be synthesized and modified for various scientific purposes (Francisco et al., 1983).
Biological and Pharmacological Studies
In the broader context of steroidal compounds, C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate may be considered in studies related to the biological and pharmacological properties of similar compounds. This includes their role in various biological processes and potential therapeutic applications (Tanaka et al., 2004).
properties
IUPAC Name |
[(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRPEBSVBAWGS-UFEYJMCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C[C@@]3(CC[C@H]2C1(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098288 | |
Record name | 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phlegmanol C | |
CAS RN |
1260-05-5 | |
Record name | 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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